![molecular formula C12H12ClF3N2 B3141432 N,N-diallyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine CAS No. 478260-92-3](/img/structure/B3141432.png)
N,N-diallyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine
Overview
Description
N,N-diallyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine (DACP) is an organic compound that has been studied for its potential applications in a variety of scientific and medical fields. DACP is a derivative of pyridine, and the combination of the two compounds results in a unique chemical structure that has a range of properties and applications. DACP has been studied for its potential as a pharmaceutical, as a catalyst for organic synthesis, and for its potential use in medical imaging.
Scientific Research Applications
Synthetic Building Blocks : N,N-diallyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine and related compounds are utilized as crucial intermediates in the synthesis of various chemical entities. For example, they are integral in the production of prolines with fluorinated one-carbon units, essential for creating optically active prolines, indicating their importance in stereochemistry and medicinal chemistry (Nadano et al., 2006). Another study discusses the synthesis of 2-cholo-3-iodopyridine from 2-chloro-3-pyridinamine, an essential step for producing flazasulfuron, demonstrating the compound's role in agrochemical manufacturing (Du Yi-hui, 2009).
Organic Synthesis and Reactions : The compound's derivatives are used in various organic synthesis processes, such as palladium-catalyzed alkoxycarbonylation of chloropyridines, highlighting their versatility in creating diverse organic molecules (Crettaz et al., 2001). Additionally, studies on the interaction of this compound derivatives with molecular iodine offer insights into their behavior, further emphasizing their utility in organic chemistry (Chernov'yants et al., 2011).
Catalysis and Functionalization : The compound and its derivatives are involved in reactions that facilitate the functionalization of molecules. For instance, they engage in regioexhaustive functionalization, demonstrating their significance in fine-tuning molecular structures for specific purposes (Cottet & Schlosser, 2004). These reactions underscore the compound's role in facilitating precise chemical transformations, crucial in pharmaceutical and material sciences.
Structural and Spectroscopic Studies : The compounds are characterized and studied using various spectroscopic methods, providing valuable information about their structural and electronic properties. Such studies are fundamental for understanding the behavior of these compounds in different chemical reactions and environments (Evecen et al., 2017).
properties
IUPAC Name |
3-chloro-N,N-bis(prop-2-enyl)-5-(trifluoromethyl)pyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N2/c1-3-5-18(6-4-2)11-10(13)7-9(8-17-11)12(14,15)16/h3-4,7-8H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDAMGPZOZEWBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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